molecular formula C21H19FN2O6S B2443844 N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-methyl-3-nitrobenzamide CAS No. 897620-42-7

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2443844
CAS No.: 897620-42-7
M. Wt: 446.45
InChI Key: JGCVGNXQJZWFJJ-UHFFFAOYSA-N
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Description

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H19FN2O6S and its molecular weight is 446.45. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O6S/c1-13-11-15(8-9-17(13)22)31(28,29)20(19-7-4-10-30-19)12-23-21(25)16-5-3-6-18(14(16)2)24(26)27/h3-11,20H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCVGNXQJZWFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-methyl-3-nitrobenzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, aiming to provide a comprehensive overview of its pharmacological properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C26H22FNO4S
Molecular Weight 463.5 g/mol
CAS Number 897620-46-1
Structure Molecular Structure

Synthesis

The synthesis of this compound typically involves multi-step reactions, including sulfonation, nitration, and coupling reactions. The detailed synthetic pathway remains proprietary in many cases but generally follows established organic synthesis techniques.

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties. For instance, it has been evaluated against various tumor cell lines using MTT assays, demonstrating moderate inhibitory effects. However, specific IC50 values and mechanisms of action remain to be fully elucidated.

Antimicrobial Activity

Research indicates that the compound may also possess antimicrobial properties. In vitro tests have shown activity against several bacterial strains, although detailed minimum inhibitory concentration (MIC) values are not extensively documented. The presence of the furan and nitro groups is thought to contribute to its bioactivity.

Case Studies

  • Antitubercular Activity : In a study exploring derivatives of related compounds, certain analogs demonstrated significant activity against Mycobacterium tuberculosis with MIC values ranging from 4 to 64 μg/mL. This suggests that modifications around the nitrobenzamide scaffold could enhance antitubercular efficacy .
  • Safety Profile : In safety assessments using Vero cell lines, the compound showed a favorable safety profile, indicating low cytotoxicity at therapeutic concentrations .
  • Synergistic Effects : The combination of this compound with metal complexes has been studied for potential synergistic effects in enhancing antibacterial activity. Preliminary results indicate improved efficacy when used in conjunction with certain metal ions .

Research Findings

Recent research highlights the importance of structural modifications in enhancing biological activity. The introduction of various substituents on the phenyl and furan rings has been shown to significantly affect both potency and selectivity against target pathogens.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-methyl-3-nitrobenzamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves sulfonylation of a furan-containing intermediate, followed by nitro group introduction. For example, describes a three-step approach:

Sulfonylation of a furan-ethyl precursor with 4-fluoro-3-methylbenzenesulfonyl chloride.

Coupling with 2-methyl-3-nitrobenzoyl chloride.

Purification via column chromatography (silica gel, ethyl acetate/hexane).

  • Optimization : Key variables include solvent polarity (e.g., DMF vs. THF), catalyst (e.g., triethylamine for sulfonylation), and temperature (40–60°C for coupling steps). Design of Experiments (DoE) can systematically evaluate interactions between variables .

Table 1 : Comparison of Reaction Conditions and Yields

StepSolventCatalystTemp. (°C)Yield (%)Reference
1DCMEt₃N2572
2THFDMAP6065

Q. How do the functional groups (e.g., sulfonyl, nitro, furan) in this compound influence its chemical reactivity and biological activity?

  • Sulfonyl Group : Enhances electrophilicity and stabilizes intermediates in nucleophilic substitution reactions. It may also improve binding to serine hydrolases in biological systems .
  • Nitro Group : Acts as an electron-withdrawing group, directing electrophilic substitution. Reduction to an amine (e.g., using H₂/Pd-C) can alter bioactivity .
  • Furan Moiety : Contributes π-π stacking interactions in receptor binding. Modifications here (e.g., thiophene substitution) can reduce metabolic instability .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., sulfonamide linkage at N-ethyl position) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .
  • HPLC-PDA : Assesses purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological properties?

  • Methodology :

  • Substituent Variation : Replace the 4-fluoro-3-methylphenyl group with electron-deficient aromatics (e.g., 3-CF₃) to enhance enzyme inhibition .

  • Nitro Group Reduction : Convert to an amine for hydrogen bonding with biological targets (e.g., kinases) .

    • Data Analysis : Use molecular docking (AutoDock Vina) to predict binding affinities. Validate with in vitro assays (e.g., IC₅₀ measurements) .

    Table 2 : SAR of Key Derivatives

    DerivativeModificationIC₅₀ (μM)Target Enzyme
    ParentNone12.3COX-2
    Derivative A3-CF₃ substitution5.8COX-2
    Derivative BNitro→NH₂8.1Kinase X

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Standardization : Use identical assay conditions (e.g., ATP concentration in kinase assays).
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate results .
  • Statistical Analysis : Apply ANOVA to assess inter-lab variability in cytotoxicity data .

Q. How can molecular docking and dynamic simulations elucidate interactions between this compound and its protein targets?

  • Protocol :

Retrieve target protein structure (PDB ID: e.g., 6COX for COX-2).

Perform rigid docking to identify binding poses.

Run MD simulations (GROMACS) to assess stability of ligand-protein complexes .

  • Key Metrics : Binding free energy (ΔG ≤ -8 kcal/mol indicates high affinity) and hydrogen bond occupancy (>70% in simulations) .

Q. What are the challenges in interpreting pharmacological data (e.g., cytotoxicity vs. selectivity) for this compound?

  • Issue : High cytotoxicity (CC₅₀ < 10 μM) may overshadow target selectivity.
  • Resolution :

  • Dose-Response Curves : Calculate selectivity index (SI = CC₅₀/IC₅₀). SI > 10 indicates therapeutic potential .
  • Off-Target Screening : Use panels of unrelated enzymes (e.g., CYP450 isoforms) to assess specificity .

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